Trifluralin

Overview

Description

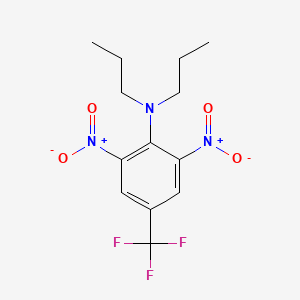

Trifluralin (C₁₃H₁₆F₃N₃O₄) is a pre-emergence dinitroaniline herbicide widely used to control annual grasses and broadleaf weeds in crops such as soybeans, cotton, and oilseed rape . It inhibits microtubule assembly by binding to α- and β-tubulin, disrupting mitosis during cell division . Beyond its agricultural use, this compound exhibits antiparasitic activity against Plasmodium falciparum and Toxoplasma gondii by destabilizing protozoan microtubules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluralin is synthesized using 3,5-dinitro-4-chlorobenzotrifluoride and positive dipropylamine as raw materials. The process involves the use of alkali as a catalytic agent. The 3,5-dinitro-4-chlorobenzotrifluoride is diluted in an alkaline water solution, followed by the addition of urea or thiourea and a surface-active agent. The alkaline liquor and positive dipropylamine are slowly added, and the reaction temperature is controlled. After the reaction is complete, the mixture is cooled, and this compound crystals are separated, filtered, and dried .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction yield is typically high, with the content of this compound exceeding 98%. The process is designed to minimize the formation of harmful byproducts such as N-nitroso-N-dipropylamine, which is a recognized carcinogen .

Chemical Reactions Analysis

Types of Reactions: Trifluralin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various degradation products.

Reduction: Reduction reactions can lead to the formation of amines and other reduced compounds.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed: The major products formed from these reactions include various nitroaniline derivatives and other substituted aromatic compounds .

Scientific Research Applications

Trifluralin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of dinitroaniline herbicides.

Biology: Investigated for its effects on cell division and root development in plants.

Industry: Utilized in the development of controlled-release formulations to reduce environmental hazards.

Mechanism of Action

Trifluralin belongs to the dinitroaniline group of herbicides, which includes compounds like dinitramine, oryzalin, and pendimethalin . Compared to these similar compounds, this compound is unique in its specific molecular structure, which includes a trifluoromethyl group. This structural difference contributes to its distinct mode of action and effectiveness in controlling a broad spectrum of weed species .

Comparison with Similar Compounds

Chemical Class and Mode of Action

Trifluralin belongs to the dinitroaniline herbicide family, which includes oryzalin, benefin, and ethalfluralin. These compounds share structural similarities but differ in specificity and persistence.

Resistance Mechanisms

Resistance to this compound in weeds like Amaranthus palmeri is primarily metabolic, mediated by glutathione-S-transferase (GST) enzymes rather than target-site mutations or gene amplification . In contrast:

- Glyphosate resistance often involves EPSPS gene amplification .

- Oryzalin resistance in Lolium rigidum is linked to enhanced cytochrome P450 detoxification .

Environmental Persistence

This compound’s half-life in soil ranges from 45–180 days, depending on soil texture and organic matter . Comparatively:

- Oryzalin has a shorter half-life (~30–60 days) due to higher microbial degradation .

- Metolachlor persists longer (60–200 days) but is less volatile .

Degradation Pathways :

- This compound degrades into metabolites like 2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine, which retain herbicidal activity .

- UV/S₂O₈²⁻ photocatalytic degradation achieves 92.9% removal efficiency, outperforming UV/ZnO (87.9%) .

Toxicity and Regulatory Status

This compound exposure correlates with reduced DNA binding of carcinogens like benzo(a)pyrene in mice, suggesting a paradoxical "blocking effect" against tumors . However, its bioaccumulation in aquatic systems poses risks to fish and invertebrates .

Agricultural Synergy and Resistance Management

Biological Activity

Trifluralin is a pre-emergent herbicide widely used in agriculture to control annual grasses and broadleaf weeds. It functions by inhibiting cell division in plants, particularly affecting root and shoot growth. This article explores the biological activity of this compound, focusing on its effects on various organisms, including soil microbes, aquatic life, and terrestrial plants, as well as its potential toxicity and carcinogenicity.

This compound disrupts microtubule formation during cell division, leading to inhibited growth in target plant species. The herbicide binds to tubulin, preventing its polymerization into microtubules, which are essential for mitosis and cellular structure. This action results in stunted growth and eventual death of susceptible plants.

Effects on Soil Microbial Communities

Research indicates that this compound significantly impacts soil microbial communities. A study demonstrated that this compound altered microbial functions related to element cycling, with notable changes observed over time:

- Chemoheterotrophy and aerobic chemoheterotrophy decreased significantly at certain concentrations.

- Increased degradation of aliphatic non-methane hydrocarbons was noted at higher concentrations (T100) after 30 days.

- Nitrification processes were adversely affected, particularly at lower concentrations (T10) after 60 days .

Table 1: Impact of this compound on Soil Microbial Functions

| Microbial Function | T1 (Low) | T10 (Medium) | T100 (High) |

|---|---|---|---|

| Chemoheterotrophy | Decreased | Decreased | Stable |

| Hydrocarbon Degradation | Minimal | Increased | Significant |

| Nitrification | Decreased | Significant | Stable |

| Element Cycling Functions | Altered | Altered | Altered |

Toxicity to Aquatic Organisms

This compound exhibits high toxicity to aquatic life. Studies have shown that it is highly toxic to both coldwater and warmwater fish. In chronic toxicity studies involving rodents, significant increases in tumors were observed at high doses, indicating potential carcinogenic effects .

Case Study: Effects on Zebrafish and Xenopus laevis

A comparative study on Danio rerio (zebrafish) and Xenopus laevis (African clawed frog) revealed species-specific responses to this compound exposure:

- Zebrafish : Showed reduced growth metrics with increased exposure levels.

- Xenopus laevis : Experienced delayed metamorphosis without significant size reduction, indicating a different metabolic response .

Impact on Terrestrial Plants

This compound's effects extend to various crop species. A study assessed its impact on the emergence and growth of cereals and legumes:

- Emergence Delay : Lower concentrations delayed emergence; higher concentrations prevented it entirely.

- Sensitivity : Lucerne was the most sensitive species tested, with significant reductions in shoot length and overall biomass at low concentrations .

Table 2: Sensitivity of Crop Species to this compound

| Crop Species | ED50 (mg/kg) | Growth Impact |

|---|---|---|

| Lucerne | 0.03 | Severe |

| Wheat | 500.19 | Moderate |

| Barley | 500.07 | Moderate |

| Oat | 500.19 | Moderate |

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans based on animal studies showing tumor development . Long-term exposure studies in rodents indicated an increased incidence of urinary bladder tumors and thyroid gland tumors at high doses .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of trifluralin that influence its environmental fate, and how are they measured experimentally?

this compound’s low water solubility (0.22 mg/L at 20°C) and high volatility (vapor pressure 6.7 mPa) are critical for understanding its environmental persistence and mobility. To measure these properties, use standardized OECD guidelines:

- Water solubility : Shake-flask method with HPLC quantification.

- Vapor pressure : Gas-saturation technique or thermogravimetric analysis. Soil adsorption coefficients (e.g., Koc) should be determined using batch equilibrium studies across soil types (sandy loam, clay loam) to assess mobility .

Q. How should a laboratory study be designed to determine this compound’s soil half-life under controlled conditions?

- Soil preparation : Use sieved (2 mm) soil adjusted to 70% water-holding capacity.

- Application : Spike soil with this compound at field-relevant concentrations (e.g., 1–5 ppm).

- Incubation : Conduct in darkness at 25°C to exclude photodegradation.

- Sampling : Collect soil cores at intervals (0, 7, 14, 28 days) and analyze via GC-ECD or LC-MS/MS. Half-life is calculated using first-order kinetics. Field validation requires parallel studies with natural sunlight exposure .

Q. What are the standard analytical methods for detecting this compound in environmental samples, and how are they validated?

- GC-MS : Preferred for high sensitivity; validate using spike-recovery tests (70–120% recovery) and matrix-matched calibration.

- HPLC-UV : Suitable for aqueous samples but less sensitive than GC-MS.

- ELISA kits : Rapid screening with LOD ≤0.1 µg/L; cross-validate with chromatographic methods. Include quality controls (blanks, duplicates) and report LOD/LOQ based on signal-to-noise ratios .

Q. How can researchers assess the phytotoxicity of this compound residues on non-target plants in greenhouse studies?

- Experimental design : Use a randomized block design with sensitive species (e.g., lettuce, soybean).

- Dose-response : Apply this compound at 0.1×, 1×, and 10× field rates.

- Endpoints : Measure germination rates, root elongation inhibition, and biomass reduction after 21 days.

- Soil analysis : Confirm residue levels via QuEChERS extraction and GC-ECD to correlate phytotoxicity with measured concentrations .

Q. What data are required by regulatory agencies like the EPA to support this compound’s reregistration?

Key requirements include:

- Environmental fate : Aerobic/anaerobic soil metabolism, hydrolysis, and photodegradation studies.

- Ecotoxicology : Acute/chronic toxicity data for aquatic (e.g., Daphnia) and terrestrial species.

- Analytical validation : Confirmatory methods (e.g., MS) for parent compound and major degradates. Discrepancies in existing data (e.g., hydrolysis vs. photolysis half-lives) must be resolved through comparative studies .

Advanced Research Questions

Q. How can contradictions between this compound’s hydrolysis and photodegradation data be resolved?

- Controlled experiments : Compare hydrolysis (pH 4–9 buffers, 25°C, dark) vs. photolysis (UV light, sterile water) under identical conditions.

- Analytical confirmation : Use LC-QTOF-MS to identify degradates and quantify pathways.

- Statistical analysis : Apply ANOVA to assess significance of degradation rate differences. Address discrepancies via mechanistic modeling (e.g., QSAR) to reconcile lab-field half-life variations .

Q. What methodologies are recommended for identifying this compound metabolites in soil using modern analytical techniques?

- Extraction : Accelerated solvent extraction (ASE) with acetonitrile:water (80:20).

- Detection : Ion-trap LC-MS/MS with precursor ion scanning (m/z 306 → 264 for dealkylated metabolites).

- Metabolite identification : Use authentic standards (e.g., 2-ethyl-7-nitro-5-trifluoromethylbenzimidazole) and high-resolution MS for structural elucidation.

- Pathway mapping : Combine stable isotope labeling (<sup>13</sup>C-trifluralin) with microbial inhibition assays to distinguish biotic/abiotic degradation .

Q. How can response surface methodology (RSM) optimize this compound degradation in advanced oxidation processes (AOPs)?

- Design : Central composite design (CCD) with variables: pH (3–9), ozone dose (1–5 mg/L), and UV intensity (10–50 mW/cm²).

- Modeling : Fit degradation efficiency (%) to a quadratic polynomial equation.

- Validation : Confirm optimal conditions (e.g., pH 7, 3 mg/L O3, 30 mW/cm² UV) in triplicate runs. ANOVA identifies significant factors (e.g., pH × time interaction) .

Q. What experimental approaches quantify the impact of volatilization and UV exposure on this compound’s field efficacy?

- Volatilization : Use flux chambers with air sampling (Tenax tubes) to measure this compound loss over 24–72 hours.

- UV degradation : Conduct field trials with soil-surface-applied this compound, comparing covered (dark) vs. exposed plots.

- Efficacy assessment : Monitor weed emergence and herbicide residues (GC-MS) to correlate environmental loss with reduced bioactivity. Data show 52–53% volatilization loss within 8 hours, but UV contributes minimally to degradation .

Q. How can researchers elucidate this compound’s biodegradation pathways in soil microbial communities?

- Enrichment cultures : Isolate microbes from this compound-contaminated soils using mineral salt media.

- Metabolite profiling : Track nitro-group reduction (e.g., amino derivatives) via LC-HRMS.

- Genomic analysis : Perform metagenomics to identify catabolic genes (e.g., nitroreductases).

- Cometabolism studies : Use <sup>14</sup>C-trifluralin to quantify mineralization (CO2 evolution) vs. incorporation into biomass .

Properties

IUPAC Name |

2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDSQXJSNMTJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O4 | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021395 | |

| Record name | Trifluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trifluralin is a yellow-orange crystalline solid. Denser than water and not soluble in water. Hence sinks in water. Melting point 48.5-49 °C. Used as a selective pre-emergence herbicide., Yellow-orange solid; [Hawley] Odorless; [HSDB], ODOURLESS ORANGE CRYSTALS. | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), BP: 139-140 °C at 4.2 mm Hg, at 0.5kPa: 139-140 °C | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 185 °F (NTP, 1992), Flash Point > 185 °F, 151 °C (closed cup); 153 °C (tech, open cup), 100 °C c.c. | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In acetone, chloroform, acetonitrile, toluene, ethyl acetate >1000, methanol 33-40, hexane 50-67, all in g/L at 25 °C, Solubility at 25 °C: 82 g/100 mL dimethylformamide; 83 g/100 mL dioxane; 44 g/100 mL methyl cellosolve; 88 g/100 mL methyl ethyl ketone, Slightly soluble in water (0.0024 g/100 mL), In water (25 °C), 18.4 mg/L at pH = 5, 0.221 mg/L at pH 7, 0.189 mg/L at pH 9, Solubility in water, mg/l at 20 °C: 0.2 (very poor) | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.294 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.36 at 22 °C, Density (at 22 °C): 1.36 g/cm³ | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000199 mmHg at 85.1 °F (NTP, 1992), 0.0000458 [mmHg], 4.58X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01 | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Technical-grade trifluralin may be contaminated with N-nitrosodi-n-propylamine. This compound is present as a result of a side-reaction between nitrosating agents and di-n-propylamine during an amination step in the manufacturing process. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, YELLOW-ORANGE PRISMS, Orange crystalline solid | |

CAS No. |

1582-09-8 | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1582-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001582098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLURALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BX46QL7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

115 to 117 °F (NTP, 1992), 42 °C, MP: 48.5-49 °C (technical >95%), 49 °C | |

| Record name | TRIFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLURALIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.